molecular formula C13H17NO B178009 1-Benzylpiperidine-3-carbaldehyde CAS No. 145022-00-0

1-Benzylpiperidine-3-carbaldehyde

Cat. No. B178009
CAS RN: 145022-00-0
M. Wt: 203.28 g/mol
InChI Key: VXLGEGLTEVHHOC-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-carbaldehyde is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .


Molecular Structure Analysis

The molecular structure of 1-Benzylpiperidine-3-carbaldehyde can be represented by the SMILES string O=CC1CCCN(C1)Cc2ccccc2 . This indicates that the molecule contains a benzylpiperidine ring with a carbaldehyde group attached.


Physical And Chemical Properties Analysis

1-Benzylpiperidine-3-carbaldehyde is a solid compound . Its exact physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Alzheimer’s Disease Treatment

1-Benzylpiperidine-3-carbaldehyde: is a key intermediate in the synthesis of Donepezil , a widely used medication for treating Alzheimer’s disease (AD). Donepezil acts as a selective acetylcholinesterase inhibitor, enhancing cholinergic function by increasing the concentration of acetylcholine in the brain . The compound’s role in the synthesis of Donepezil highlights its importance in the management of neurodegenerative disorders.

Synthesis of Cholinesterase Inhibitors

Beyond Donepezil, 1-Benzylpiperidine-3-carbaldehyde serves as a starting point for the synthesis of a variety of cholinesterase inhibitors. These compounds are crucial for treating diseases characterized by a deficiency in neurotransmitter acetylcholine, such as myasthenia gravis and glaucoma .

Chemical Library Construction

Sigma-Aldrich notes that 1-Benzylpiperidine-3-carbaldehyde is provided to early discovery researchers as part of a collection of unique chemicals . This indicates its use in constructing chemical libraries for high-throughput screening, aiding in the discovery of new drugs.

Multicomponent Reaction Applications

While not directly related to 1-Benzylpiperidine-3-carbaldehyde , the use of similar carbaldehyde compounds in multicomponent reactions suggests potential applications in sustainable chemistry practices. These reactions are valuable for assembling pharmaceutically interesting scaffolds with minimal waste .

Eco-Friendly Synthetic Strategies

Researchers are exploring eco-friendly synthetic strategies that utilize 1-Benzylpiperidine-3-carbaldehyde . These methods aim to reduce the use of hazardous chemicals and promote greener approaches to pharmaceutical synthesis .

Safety and Hazards

The safety data sheet for a similar compound, Benzyl-4-piperidinecarboxaldehyde, indicates that it is toxic if swallowed and causes serious eye damage . While this does not directly apply to 1-Benzylpiperidine-3-carbaldehyde, it suggests that similar precautions may be necessary.

Future Directions

Given the role of 1-Benzylpiperidine-3-carbaldehyde in the synthesis of donepezil , future research may focus on optimizing its synthesis and exploring its potential in the development of new therapeutic agents for neurodegenerative diseases .

properties

IUPAC Name

1-benzylpiperidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLGEGLTEVHHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439964
Record name 1-benzylpiperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidine-3-carbaldehyde

CAS RN

145022-00-0
Record name 1-benzylpiperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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